7-Bromo-3,4-dihydroquinolin-2(1H)-one

Description

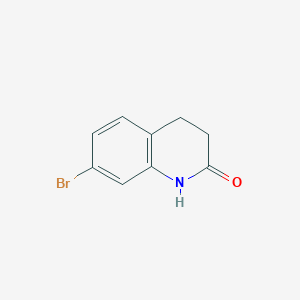

Chemical Structure and Properties 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7) is a brominated tetrahydroquinoline derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . Its structure features a bicyclic framework consisting of a benzene ring fused to a partially saturated pyridone ring, with a bromine substituent at the C7 position (Figure 1A). This compound is cataloged under MDL Number MFCD09878790 and is available in high-purity grades (≥99%) for research and industrial applications .

Synthesis and Reactivity The compound is synthesized via alkylation or coupling reactions. For instance, Reaction Plate 3 in investigates its coupling with cyclohexanoic acid under varying additive conditions, highlighting its role as a key intermediate in organic synthesis . Additionally, palladium-catalyzed carbonylation methods using benzene-1,3,5-triyl triformate (TFBen) as a CO source have been employed to construct its dihydroquinolinone skeleton efficiently .

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXCJXCRWALSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650682 | |

| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-51-7 | |

| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide (NBS)

The most widely documented method involves electrophilic aromatic substitution of 3,4-dihydroquinolin-2(1H)-one with NBS in N,N-dimethylformamide (DMF). This approach leverages the electron-donating effects of the saturated dihydroquinoline ring to direct bromination to the 7-position.

Procedure :

-

Reaction Setup : 3,4-Dihydroquinolin-2(1H)-one (1.00 g, 6.2 mmol) is dissolved in anhydrous DMF (15 mL) under nitrogen and cooled to 0°C.

-

Bromination : NBS (1.21 g, 6.8 mmol) is added portion-wise over 30 minutes. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature and stirred for 4 hours.

-

Work-up : The reaction is quenched by pouring into ice water (100 mL), inducing precipitation. The solid is filtered, washed with water, and dried under vacuum.

-

Purification : Crude product is purified via flash chromatography (hexane:ethyl acetate, 3:1) to yield 7-bromo-3,4-dihydroquinolin-2(1H)-one as a white solid (1.28 g, 92%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% |

| Melting Point | Not reported |

| NMR (CDCl₃) | δ 9.21 (br s, 1H), 7.29–7.37 (m, 1H), 6.67 (d, 1H), 2.95 (t, 2H), 2.65 (t, 2H) |

This method avoids harsh conditions and achieves high regioselectivity due to the directing effects of the dihydroquinoline core. Neutral conditions prevent ring-opening side reactions.

Functionalization of Prequinolinone Intermediates

Alkylation Followed by Bromination

In pharmaceutical syntheses, this compound is often generated as an intermediate during the preparation of kinase inhibitors. A representative protocol from Scheme 2 of involves:

-

Alkylation : 3,4-Dihydroquinolin-2(1H)-one is alkylated with chloroiodopropane using sodium hydride (NaH) in DMF to install a propyl chloride side chain.

-

Bromination : The alkylated intermediate undergoes regioselective bromination with NBS in DMF at 0°C, yielding the 7-bromo derivative.

-

Amination : The chloride is displaced with dimethylamine or pyrrolidine to introduce basic amine functionalities.

Critical Parameters :

-

Temperature Control : Bromination at 0°C minimizes diastereomer formation.

-

Solvent Choice : DMF enhances NBS solubility and stabilizes reactive intermediates.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Scalability | Regioselectivity |

|---|---|---|---|

| Direct Bromination | 92% | High | Excellent (7-position) |

| Gould-Jacobs Cyclization | ~70%* | Moderate | Dependent on precursor |

| Alkylation-Bromination | 85–90% | High | High |

*Estimated based on analogous reactions.

Direct bromination is preferred for large-scale synthesis due to fewer steps and higher yields. Cyclization routes are advantageous when brominated anilines are readily available.

Troubleshooting and Optimization

Common Challenges

-

Overbromination : Excess NBS or prolonged reaction times may lead to dibrominated byproducts. Monitoring via TLC (hexane:EtOAc, 3:1) is recommended.

-

Solvent Purity : Anhydrous DMF is critical to prevent hydrolysis of NBS.

-

Purification : Silica gel chromatography effectively separates mono- and dibrominated species.

Alternative Brominating Agents

While NBS is standard, bromine (Br₂) in acetic acid has been used for analogous compounds. However, Br₂ poses handling hazards and lower selectivity.

Industrial-Scale Production

Batch Process Recommendations

-

Reactor Setup : Glass-lined or Hastelloy reactors resistant to DMF and HBr.

-

Temperature Control : Jacketed reactors with glycol cooling for exothermic bromination.

-

Waste Management : Neutralize HBr byproducts with aqueous NaOH before disposal.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to remove the bromine atom.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 3,4-dihydroquinolin-2(1H)-one.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its target, leading to increased potency.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Brominated Dihydroquinolinones

Key Observations

- Positional Isomerism : Bromine placement (C5, C7, or C8) significantly impacts reactivity and biological activity. For example, 8-bromo and 5-bromo isomers are less explored compared to the C7-substituted analogue, which is widely used in cross-coupling reactions .

- N1 Substitution : Adding a methyl group at N1 (e.g., 7-bromo-1-methyl derivative) alters steric and electronic properties, enhancing binding to muscarinic acetylcholine receptors .

Pharmacological Profiles

Key Findings

- Osteogenic Activity : CHNQD-00603, a hydroxyl/methoxy-substituted derivative, promotes osteogenic differentiation in bone marrow stromal cells (BMSCs) by enhancing Runx2 expression and alkaline phosphatase (ALP) activity .

- Anticonvulsant Effects: Bromine-free dihydroquinolinones show ED₅₀ values as low as 12 mg/kg in MES tests, suggesting that bromine substitution may reduce anticonvulsant efficacy .

- Antidepressant Potential: Hybrids with 1,3,4-oxadiazole fragments exhibit improved efficacy over parent dihydroquinolinones, indicating the importance of structural flexibility .

Key Insights

Biological Activity

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a brominated derivative of the dihydroquinolinone class, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer research. The presence of the bromine atom at the seventh position on the quinoline ring enhances its pharmacological properties compared to its non-brominated analogues.

- Molecular Formula : C₉H₈BrN₃O

- Molecular Weight : Approximately 226.07 g/mol

- Structural Characteristics : The bromine atom significantly influences the compound's reactivity and biological interactions due to its size and polarizability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism is believed to involve the compound's ability to bind effectively to bacterial enzymes or receptors, disrupting their function.

Anticancer Activity

The compound has shown promise in anticancer studies, with findings suggesting it can inhibit the proliferation of various cancer cell lines. The bromine substitution enhances binding affinity to biological targets, potentially increasing efficacy against tumor cells.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs). This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various dihydroquinolinones, this compound was found to exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A separate investigation into the anticancer effects revealed that treatment with this compound led to a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

The compound was noted for inducing apoptosis in cancer cells, suggesting mechanisms involving caspase activation.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The bromine atom enhances binding affinity to enzymes like AChE and MAOs.

- Cellular Uptake : Its lipophilicity aids in crossing cellular membranes, facilitating intracellular effects.

- Apoptotic Pathways : Induction of apoptosis has been linked to changes in mitochondrial membrane potential and activation of caspases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : The compound is typically synthesized through sequential alkylation, reduction, and coupling reactions. For example:

- Alkylation : Reacting precursors (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) with chloroalkylamine salts in DMF using K₂CO₃ yields intermediates .

- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Nickel) or hydrazine hydrate reduces nitro groups to amines .

- Coupling : Thiophene-2-carbimidothioate hydroiodide reacts with amines under mild ethanol conditions to form final products .

Q. How are intermediates and final products characterized in these syntheses?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons, alkyl chain integration) .

- Mass Spectrometry (MS) : EI or ESI-MS verifies molecular weights and fragmentation patterns .

- Chromatography : Flash column chromatography (e.g., Biotage systems) purifies intermediates, often using gradients like NH₃/MeOH in CH₂Cl₂ .

Q. What safety precautions are critical when handling brominated quinoline derivatives?

- Methodological Answer :

- Storage : Protect from light and moisture; ambient temperatures are recommended due to photosensitivity .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319 hazards). Work in fume hoods to mitigate respiratory risks (H335) .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, side-chain length) influence biological activity in this compound class?

- Methodological Answer :

- Side-Chain Length : A 2-carbon linker to terminal amines (e.g., pyrrolidine) enhances neuronal nitric oxide synthase (nNOS) inhibition (IC₅₀ = 160 nM) compared to 3-carbon chains (IC₅₀ = 1.22 µM) .

- Substituent Effects : An 8-fluoro group reduces nNOS potency (6-fold decrease) by restricting side-chain flexibility, as shown in SAR studies .

- Terminal Amines : Cyclic amines (e.g., pyrrolidine) improve selectivity over endothelial NOS (eNOS) by 180-fold compared to dimethylamino groups .

Q. How can low yields in alkylation or coupling steps be resolved?

- Methodological Answer :

- Reagent Optimization : Use NaH in DMF for challenging alkylations (e.g., chloroiodopropane reactions) to improve efficiency .

- Catalytic Alternatives : Replace Pd/C with Raney Nickel for nitro reductions in substrates sensitive to hydrogenation .

- Additive Screening : Explore reaction plate data (e.g., DMF additives) to enhance coupling efficiency with cyclohexanoic acid .

Q. What advanced catalytic methods enable novel functionalization of the quinoline core?

- Methodological Answer :

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization for dihydroquinolinone derivatives .

- Palladium-Catalyzed Carbonylation : Introduces perfluoroalkyl and carbonyl groups via radical intermediates, yielding polycyclic derivatives with high E/Z selectivity .

Q. How can computational tools predict viable synthetic pathways for novel derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys analyze reaction databases to propose one-step routes (e.g., cyclization of N-methyl-2-aminobenzyl alcohol) .

- Density Functional Theory (DFT) : Models transition states for bromination or dehydrogenation steps, validated by experimental kinetics (e.g., HPLC/GC-MS monitoring) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported inhibitory potencies across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using consistent enzyme sources (e.g., recombinant nNOS) and assay conditions (e.g., NADPH oxidation rates) .

- Control Compounds : Include reference inhibitors (e.g., compound (S)-35) to benchmark activity .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC₅₀ values for pyrrolidine vs. piperidine derivatives) to identify trends .

Q. What strategies validate the stereochemistry of chiral derivatives?

- Methodological Answer :

- Chiral Chromatography : Resolve enantiomers (e.g., (S)-35) using chiral columns (e.g., Chiralpak AD-H) .

- X-ray Crystallography : Confirm absolute configuration for crystalline intermediates (e.g., tert-butyl carbamate derivatives) .

- Optical Rotation : Compare experimental [α]D values with literature data for known chiral centers .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.